Spirobenzofuran-Piperidine Scaffold Outperforms Spirobenzopyran Analogue in σ1 Receptor Binding Affinity and Selectivity
In a comparative structure-activity relationship (SAR) study, spirobenzofuran-piperidine derivatives demonstrated a significant advantage in σ1 receptor affinity over a closely related spirobenzopyran-piperidine analogue [1]. The presence of the benzofuran oxygen was crucial for achieving high potency.
| Evidence Dimension | σ1 Receptor Affinity (Ki) |
|---|---|
| Target Compound Data | Spirobenzofuran nitrile 20 (a direct derivative of the 3H-spiro[benzofuran-2,4'-piperidine] core): Ki = 1.68 nM [1] |
| Comparator Or Baseline | Spirobenzopyran nitrile 13 (spiro[benzopyran-1,4'-piperidine] analogue): Ki = 17.6 nM [1] |
| Quantified Difference | 10.5-fold higher potency for the benzofuran-containing compound |
| Conditions | In vitro radioligand binding assay using [³H]-(+)-pentazocine on guinea pig brain membrane preparations [1] |
Why This Matters
This 10.5-fold improvement in target engagement is a compelling reason for a medicinal chemist to select the benzofuran-based scaffold over a benzopyran-based one when initiating a σ1 receptor program.
- [1] Maier CA, Wünsch B. (2002). Novel σ Receptor Ligands. Part 2. SAR of Spiro[[2]benzopyran-1,4‘-piperidines]and Spiro[[2]benzofuran-1,4‘-piperidines] with Carbon Substituents inPosition 3. Journal of Medicinal Chemistry, 45(22), 4923-4930. View Source
